4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine
Description
4-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine is a pyrazole derivative featuring a morpholine ring connected via a carbonyl group at position 4 of the pyrazole core. The compound is substituted with an ethyl group at position 1 and an ethoxy group at position 2.
Properties
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-9-10(11(13-15)18-4-2)12(16)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPFXMBSRJMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of transition-metal catalysts and photoredox reactions . Industrial production methods often employ eco-friendly protocols, such as using resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 .
Chemical Reactions Analysis
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic particles.
Reduction: The compound can be reduced using common reducing agents under mild conditions.
Substitution: Nucleophilic and electrophilic substitutions are common, with reactions occurring at different positions on the pyrazole ring.
Common reagents used in these reactions include phenylhydrazine, 1,3-dicarbonyl compounds, and various transition-metal catalysts . Major products formed from these reactions include substituted pyrazoles and pyrazolines .
Scientific Research Applications
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of certain biological processes, such as inflammation and microbial growth .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Observations:
- Substituent Effects :
- The ethoxy group at position 3 in the target compound may improve metabolic stability compared to labile groups like halogens or esters .
- The carbonyl-morpholine linkage (vs. sulfonyl or amide in analogs) likely enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .
Biological Activity
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anti-inflammatory Activity
- A study reported that derivatives of morpholine exhibited significant anti-inflammatory effects. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
- Case studies demonstrated that similar compounds reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
-
Antimicrobial Properties
- Research indicates that morpholine derivatives possess notable antimicrobial activity against various pathogens. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- The compound's structure allows for interaction with microbial cell membranes, leading to disruption and cell death.
-
Anticancer Effects
- Preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines. The activity was linked to the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .
- A specific case study involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed a dose-dependent response to treatment with the compound, indicating its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Disruption of microbial membranes | |
| Anticancer | Induction of apoptosis |
Case Studies
- Anti-inflammatory Study : In an experimental model, subjects treated with this compound showed a significant reduction in edema compared to controls, suggesting its potential use in managing inflammatory conditions.
- Antimicrobial Efficacy : A series of tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its promise as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that the compound caused significant cell death at concentrations above 10 µM, with flow cytometry analysis confirming apoptosis as the primary mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
